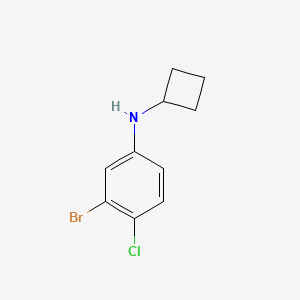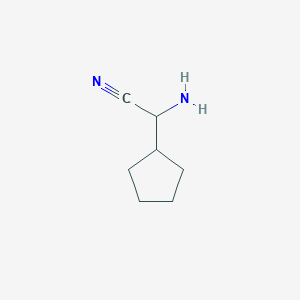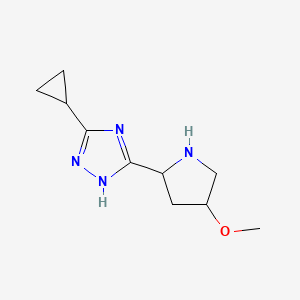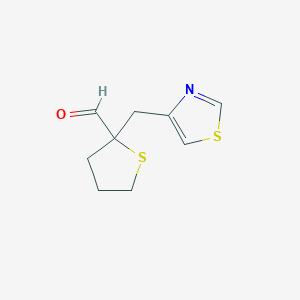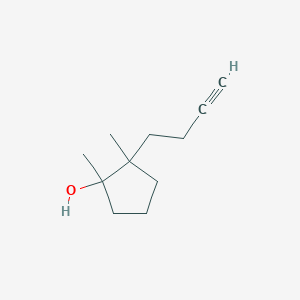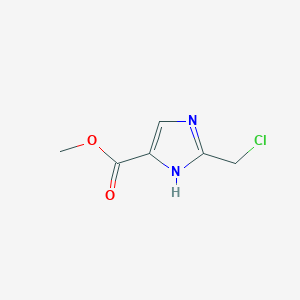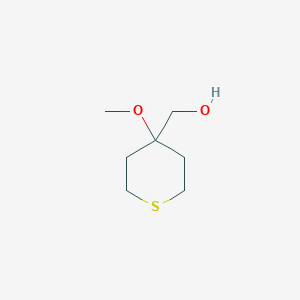
(4-Methoxythian-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxythian-4-yl)methanol is a chemical compound with the molecular formula C₇H₁₄O₂S and a molecular weight of 162.25 g/mol . It is characterized by the presence of a methoxy group attached to a thian-4-yl ring, which is further connected to a methanol group. This compound is primarily used for research purposes and has various applications in scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxythian-4-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-methoxythiophenol with formaldehyde in the presence of a base to form the desired product . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxythian-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiol or ether derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxythian-4-yl aldehyde or 4-methoxythian-4-yl carboxylic acid.
Reduction: Formation of 4-methoxythian-4-yl thiol or 4-methoxythian-4-yl ether.
Substitution: Formation of various substituted thian-4-yl derivatives.
Applications De Recherche Scientifique
(4-Methoxythian-4-yl)methanol has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (4-Methoxythian-4-yl)methanol involves its interaction with specific molecular targets and pathways. The methoxy and methanol groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and undergo various chemical transformations, which contribute to its biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxythiophenol: Similar structure but lacks the methanol group.
4-Methoxythian-4-yl acetate: Similar structure but has an acetate group instead of a methanol group.
4-Methoxythian-4-yl chloride: Similar structure but has a chloride group instead of a methanol group.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C7H14O2S |
|---|---|
Poids moléculaire |
162.25 g/mol |
Nom IUPAC |
(4-methoxythian-4-yl)methanol |
InChI |
InChI=1S/C7H14O2S/c1-9-7(6-8)2-4-10-5-3-7/h8H,2-6H2,1H3 |
Clé InChI |
BXMWVAPOVYFIRH-UHFFFAOYSA-N |
SMILES canonique |
COC1(CCSCC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


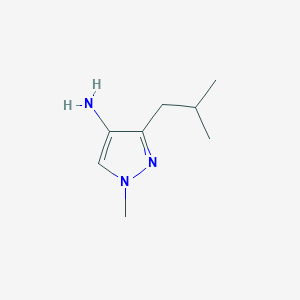
![4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine](/img/structure/B15272306.png)
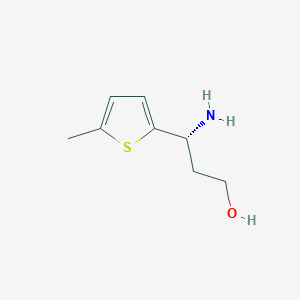
![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15272310.png)

![2-[(1-Amino-2-methylbutan-2-yl)oxy]ethan-1-ol](/img/structure/B15272332.png)

